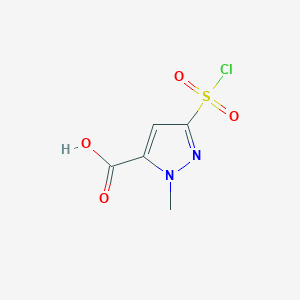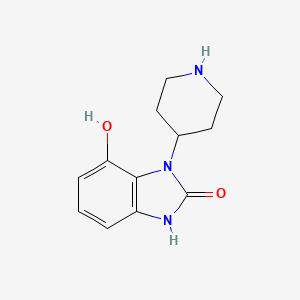![molecular formula C13H13NO2 B13467395 7-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13467395.png)
7-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique tricyclic structure, which includes an oxazole ring fused with a nonane skeleton and a phenyl group. Its distinct molecular architecture makes it a valuable building block for the synthesis of complex molecular structures, including alkaloids, pharmaceutical agents, and synthetic analogs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one typically involves the condensation of a tropanone derivative with an arylidene derivative in the presence of an acid catalyst. This reaction results in the formation of a bicyclic oxazole ring and a phenyl group attached to the nonane skeleton. Another method involves the cleavage of the lactone ring in 7-phenylbicyclo[3.1.1]heptan-6,7-carbolactone by the action of ammonia and hydrazine, followed by oxidative cyclization of the resulting hydroxy amide and hydroxy hydrazide to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes and advanced purification techniques like recrystallization and column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazole ring into other heterocyclic structures.
Substitution: The phenyl group and other substituents can be modified through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced heterocycles
Wissenschaftliche Forschungsanwendungen
7-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one has been utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex molecular structures, including alkaloids and synthetic analogs.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases and disorders.
Industry: Used as a template for the construction of complex molecular structures in materials science and other industrial applications.
Wirkmechanismus
The mechanism of action of 7-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one: A derivative with similar structural features but different functional groups.
3-Azatricyclo[5.2.0.0(2,5)]nonan-4-one: Another tricyclic compound with a different arrangement of atoms and functional groups.
Uniqueness
7-Phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one stands out due to its specific combination of an oxazole ring, a nonane skeleton, and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H13NO2 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
7-phenyl-3-oxa-5-azatricyclo[5.1.1.01,5]nonan-4-one |
InChI |
InChI=1S/C13H13NO2/c15-11-14-8-12(10-4-2-1-3-5-10)6-13(14,7-12)9-16-11/h1-5H,6-9H2 |
InChI-Schlüssel |
AVHBHSYIZPOERE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC13COC(=O)N3C2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


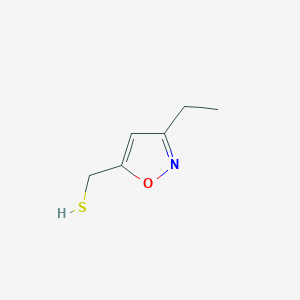
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid](/img/structure/B13467316.png)

![4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one](/img/structure/B13467329.png)

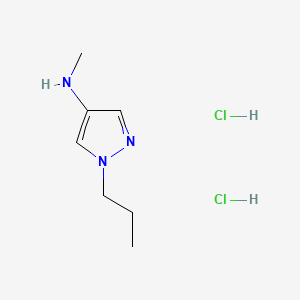


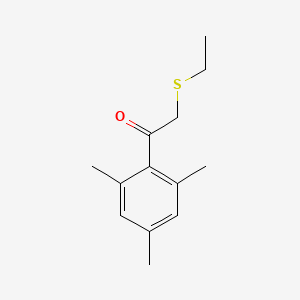
![Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13467352.png)
